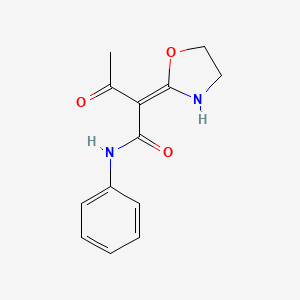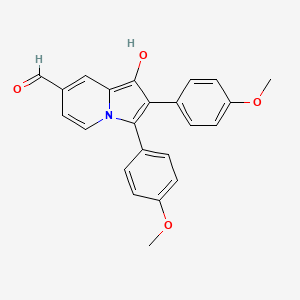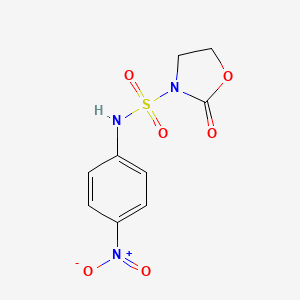
N-(4-Nitrophenyl)-2-oxo-1,3-oxazolidine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Nitrophenyl)-2-oxooxazolidine-3-sulfonamide is a chemical compound that belongs to the class of oxazolidinones. This compound is characterized by the presence of a nitrophenyl group, an oxooxazolidine ring, and a sulfonamide group. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Nitrophenyl)-2-oxooxazolidine-3-sulfonamide typically involves the reaction of 4-nitroaniline with a suitable oxazolidine derivative under controlled conditions. One common method involves the use of dimethylformamide as a solvent and dicyclohexyl carbodiimide as a coupling agent . The reaction is carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of N-(4-Nitrophenyl)-2-oxooxazolidine-3-sulfonamide may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-Nitrophenyl)-2-oxooxazolidine-3-sulfonamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, and ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, with solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Reduction: The major product is N-(4-aminophenyl)-2-oxooxazolidine-3-sulfonamide.
Substitution: The products vary depending on the nucleophile used, resulting in derivatives with different functional groups.
Scientific Research Applications
N-(4-Nitrophenyl)-2-oxooxazolidine-3-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-Nitrophenyl)-2-oxooxazolidine-3-sulfonamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the sulfonamide group can form hydrogen bonds with target proteins. These interactions can inhibit enzyme activity or disrupt cellular processes, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Nitrophenyl)acetamide
- N-(4-Nitrophenyl)thiazol-2-yl derivatives
- N-(4-Nitrophenyl)acetohydrazonoyl bromide
Uniqueness
N-(4-Nitrophenyl)-2-oxooxazolidine-3-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the oxooxazolidine ring differentiates it from other nitrophenyl derivatives, providing unique structural and functional properties .
Properties
CAS No. |
848937-74-6 |
|---|---|
Molecular Formula |
C9H9N3O6S |
Molecular Weight |
287.25 g/mol |
IUPAC Name |
N-(4-nitrophenyl)-2-oxo-1,3-oxazolidine-3-sulfonamide |
InChI |
InChI=1S/C9H9N3O6S/c13-9-11(5-6-18-9)19(16,17)10-7-1-3-8(4-2-7)12(14)15/h1-4,10H,5-6H2 |
InChI Key |
ZQLLNEYLBWTCOF-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)N1S(=O)(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


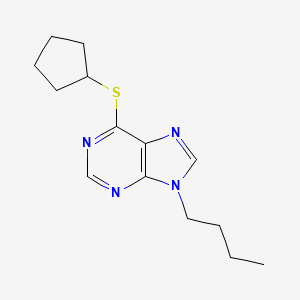
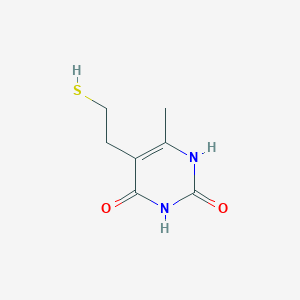
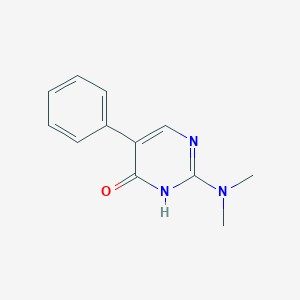

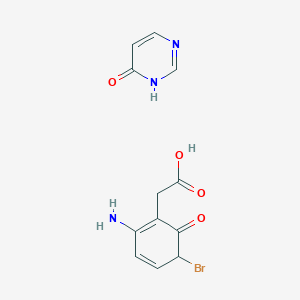
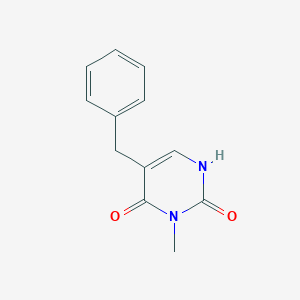

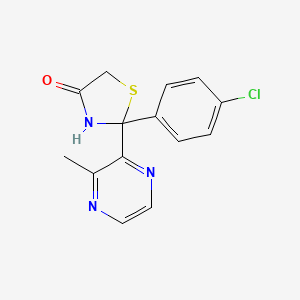
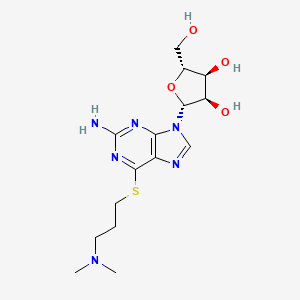
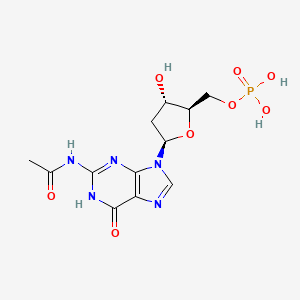
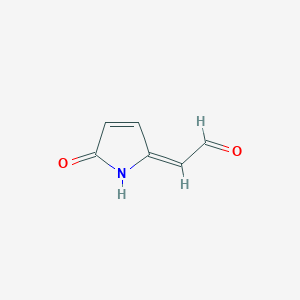
![[(5-methyl-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid](/img/structure/B12918788.png)
